molecular formula C12H14N2O B7469417 3-cyano-N-(2-methylpropyl)benzamide

3-cyano-N-(2-methylpropyl)benzamide

Cat. No.: B7469417
M. Wt: 202.25 g/mol
InChI Key: XIIXHZODUBRWIB-UHFFFAOYSA-N
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Description

3-Cyano-N-(2-methylpropyl)benzamide is a benzamide derivative characterized by a cyano (-CN) group at the 3-position of the benzene ring and a 2-methylpropyl (isobutyl) substituent on the amide nitrogen. The molecular formula is C₁₂H₁₄N₂O, with a molecular weight of 202.25 g/mol.

The compound can be synthesized via standard benzamide formation methods, such as reacting 3-cyanobenzoyl chloride with 2-methylpropylamine, a strategy analogous to the synthesis of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide described in .

Properties

IUPAC Name

3-cyano-N-(2-methylpropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-9(2)8-14-12(15)11-5-3-4-10(6-11)7-13/h3-6,9H,8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIIXHZODUBRWIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC=CC(=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

3-cyano-N-(2-methylpropyl)benzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions include oxides, amines, and heterocyclic compounds.

Mechanism of Action

The mechanism of action of 3-cyano-N-(2-methylpropyl)benzamide involves its interaction with specific molecular targets and pathways. The cyano group and benzamide core allow the compound to bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to exert its biological effects . The exact molecular targets and pathways depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Applications/Properties Reference
This compound C₁₂H₁₄N₂O 3-cyano, N-(2-methylpropyl) 202.25 Potential CNS modulation or agrochemical use (inferred)
3-Chloro-N-(2-cyanoethyl)-N-(2-methylpropyl)benzamide C₁₄H₁₇ClN₂O 3-chloro, N-(2-cyanoethyl), N-(2-methylpropyl) 264.75 Pesticidal activity (e.g., structural similarity to flutolanil in )
3-Cyano-N-[3-(dimethylamino)propyl]benzamide C₁₃H₁₇N₃O 3-cyano, N-(3-dimethylaminopropyl) 231.30 Enhanced solubility; potential pharmacological agent due to basic dimethylamino group
CDPPB (3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide) C₂₃H₁₆N₄O 3-cyano, N-pyrazole with diphenyl groups 364.40 Metabotropic glutamate receptor modulator (CNS applications)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₂H₁₇NO₂ 3-methyl, N-(2-hydroxy-1,1-dimethylethyl) 207.27 Metal-catalyzed C–H bond functionalization (N,O-bidentate directing group)

Key Findings:

The 2-methylpropyl group offers moderate lipophilicity, balancing blood-brain barrier penetration (relevant for CNS targets) and solubility, unlike the bulky diphenylpyrazole in CDPPB, which may limit bioavailability .

Synthetic Flexibility: The synthesis of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide via 3-methylbenzoyl chloride and amino alcohols suggests analogous routes for the target compound using 3-cyanobenzoyl chloride.

Agrochemical Use: Structural parallels to pesticidal benzamides (e.g., flutolanil in ) suggest possible insecticidal or fungicidal activity for the target compound .

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